molecular formula C12H12N2O B4007874 [4-(4-aminopyridin-2-yl)phenyl]methanol

[4-(4-aminopyridin-2-yl)phenyl]methanol

Cat. No.: B4007874
M. Wt: 200.24 g/mol
InChI Key: AVLKFEQKNPYPDU-UHFFFAOYSA-N
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Description

[4-(4-Aminopyridin-2-yl)phenyl]methanol is a pyridine derivative featuring a 4-aminopyridine ring linked to a phenylmethanol group. The amino group at the 4-position of the pyridine ring enhances electron density, influencing reactivity, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-alcohol structure .

Properties

IUPAC Name

[4-(4-aminopyridin-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-5-6-14-12(7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLKFEQKNPYPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

[4-(Pyridin-2-yl)phenyl]methanol
  • Structure: Lacks the 4-amino group on the pyridine ring.
  • Properties: Reduced electron density compared to the amino-substituted analog, leading to lower solubility in polar solvents.
(4-Methoxypyridin-2-yl)methanol
  • Structure : Contains a methoxy (–OCH₃) group at the pyridine 4-position.
  • Properties: The electron-donating methoxy group increases pyridine ring electron density but less than the amino group. This results in intermediate solubility (higher than non-amino analogs but lower than the 4-amino derivative). NMR chemical shifts (e.g., δH ~6.8–7.2 ppm for pyridine protons) differ due to altered electronic effects .
(4-Nitropyridin-2-yl)methanol
  • Structure: Features a nitro (–NO₂) group at the pyridine 4-position.
  • Properties: The nitro group is strongly electron-withdrawing, reducing pyridine ring electron density. This decreases solubility in polar solvents and increases melting point (observed range: 268–287°C in nitro-substituted analogs). IR spectra show strong NO₂ asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
(4-Aminopyridin-2-yl)methanol Hydrochloride
  • Structure: A simpler analog with a protonated amino group (–NH₃⁺) and chloride counterion.
  • Properties: Enhanced water solubility due to ionic character. The hydrochloride salt form stabilizes the amino group but reduces lipophilicity compared to the neutral [4-(4-aminopyridin-2-yl)phenyl]methanol .

Structural Modifications Beyond the Pyridine Ring

[1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl]methanol
  • Structure: Incorporates a pyrazole ring adjacent to the aminopyridine.
  • Such modifications are common in kinase inhibitors, suggesting enhanced biological activity compared to phenylmethanol derivatives .
{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol
  • Structure : Replaces the pyridine ring with a 1,3,4-oxadiazole heterocycle and a bulky tert-butylphenyl group.
  • Properties : The oxadiazole’s electron-deficient nature and tert-butyl group’s steric hindrance reduce solubility but improve thermal stability (melting points >250°C). Crystal packing studies reveal strong O–H⋯N hydrogen bonds and planar molecular arrangements .

Physicochemical and Spectroscopic Data Comparison

Compound Substituent(s) Melting Point (°C) Solubility (Polar Solvents) Key IR/NMR Features
This compound 4-NH₂, phenylmethanol N/A Moderate N–H stretch ~3400 cm⁻¹; δH (OH) ~4.6 ppm
(4-Methoxypyridin-2-yl)methanol 4-OCH₃ 160–165 High C–O–C stretch ~1250 cm⁻¹; δH (OCH₃) ~3.8 ppm
(4-Nitropyridin-2-yl)methanol 4-NO₂ 268–287 Low NO₂ stretches ~1520, 1350 cm⁻¹
(4-Aminopyridin-2-yl)methanol HCl 4-NH₃⁺Cl⁻ >200 Very High Broad N–H stretch ~3000 cm⁻¹

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-aminopyridin-2-yl)phenyl]methanol
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[4-(4-aminopyridin-2-yl)phenyl]methanol

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